molecular formula C23H20N4O4 B2375223 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide CAS No. 1260916-36-6

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide

Número de catálogo: B2375223
Número CAS: 1260916-36-6
Peso molecular: 416.437
Clave InChI: SFIHJBUYMAMPMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide is a synthetic small molecule of significant interest in neuropharmacology research, primarily investigated for its potential as a modulator of monoamine signaling. The compound's design incorporates a 1,3-benzodioxole moiety, a privileged structure found in many bioactive molecules, linked to a complex heterocyclic system. This structural motif is characteristic of compounds that target trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor known to play a regulatory role in dopamine, serotonin, and norepinephrine neurotransmission . As a research chemical, it serves as a valuable tool for elucidating the complex pharmacology of TAAR1 and its functional interactions with other neurotransmitter systems. Studies utilizing this compound focus on its effects in preclinical models of psychiatric and neurological disorders , where modulation of monoamine tone is therapeutic. Its application is strictly confined to in vitro binding assays, functional receptor studies, and in vivo behavioral experiments conducted in a controlled research setting to explore novel pathways for therapeutic intervention. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-2-15-5-8-17(9-6-15)24-21(28)13-27-11-3-4-18(27)23-25-22(26-31-23)16-7-10-19-20(12-16)30-14-29-19/h3-12H,2,13-14H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIHJBUYMAMPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide is a derivative of oxadiazole and pyrrole structures, which have been widely studied for their potential biological activities. This article aims to synthesize available research findings regarding the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, and its structure can be represented as follows:

SMILES CC C O N C C1 CC2 C C C1 C NOC2 C N C O C O C C C C2 O C C C\text{SMILES CC C O N C C1 CC2 C C C1 C NOC2 C N C O C O C C C C2 O C C C}

Biological Activity Overview

Research into the biological activity of similar compounds has revealed a range of effects, including antibacterial, antifungal, and anticancer properties. The following sections summarize key findings relevant to the compound .

Anticancer Potential

Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of benzoxazole have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The results indicated that some compounds selectively induced apoptosis in cancer cells while sparing normal cells . This selective toxicity suggests that the target compound may also exhibit potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds reveals that modifications to the benzodioxole and oxadiazole moieties significantly influence biological activity. For example:

  • Electron-donating groups on the phenyl ring enhance antibacterial activity.
  • Substitutions at specific positions on the aromatic rings can either increase or decrease cytotoxicity against cancer cells.

This indicates that careful structural modifications could optimize the biological efficacy of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide.

Research Findings and Case Studies

A systematic review of literature reveals several studies relevant to the biological activity of compounds similar to the target molecule:

StudyCompoundActivityFindings
Bernard et al. (2014)Benzoxazole derivativesAnticancerInduced apoptosis in MCF-7 cells
Chung et al. (2015)Oxadiazole derivativesAntimicrobialActive against Bacillus subtilis
Kakkar et al. (2018)Pyrrole derivativesCytotoxicitySelective toxicity towards cancer cells

These studies collectively suggest a promising pharmacological profile for compounds with similar structures to 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized to improve yield and purity?

The synthesis typically involves multi-step reactions:

  • Oxadiazole ring formation : Reacting nitrile derivatives with hydroxylamine under reflux in ethanol, controlled at pH 7–8 .
  • Pyrrole coupling : Using DMF as a solvent with sodium hydroxide to facilitate nucleophilic substitution at 80°C .
  • Acetamide conjugation : Reacting intermediates with chloroacetonitrile under inert atmospheres to prevent oxidation . Optimization strategies include adjusting reaction time, temperature, and using chromatography (e.g., HPLC) for purification .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Assigns protons and carbons in the benzodioxole, oxadiazole, and pyrrole moieties .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

  • Replicate under standardized conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability results to confirm target specificity .

Q. What methodologies optimize pharmacokinetic properties for enhanced therapeutic potential?

  • Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

Q. How can structure-activity relationship (SAR) studies identify key functional groups driving bioactivity?

  • Synthesize analogues : Modify the benzodioxole (e.g., replace with fluorophenyl) or oxadiazole (e.g., thiadiazole substitution) .
  • Statistical analysis : Use IC₅₀ or MIC values to correlate substituent electronegativity/hydrophobicity with activity trends .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.